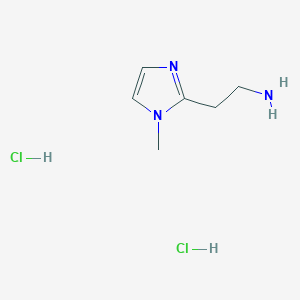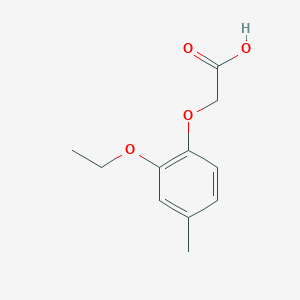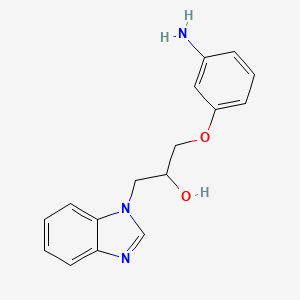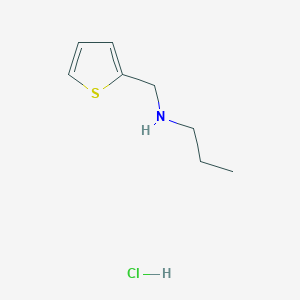![molecular formula C11H13N3O2S B3162469 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 878656-33-8](/img/structure/B3162469.png)
5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Descripción general
Descripción
5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, also known as 5-MEPE-TDA, is an organic compound that has been studied for its potential applications in the medical and scientific fields. This compound has been found to have a variety of biochemical and physiological effects, making it a promising research tool for a number of applications.
Aplicaciones Científicas De Investigación
5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research areas. It has been found to have a variety of biochemical and physiological effects, making it a promising research tool for a number of applications. For example, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals in the body. It has also been studied for its potential to inhibit the growth of cancer cells, as well as its ability to induce apoptosis in cancer cells. In addition, it has been studied for its potential applications in the development of new drugs and treatments for various diseases.
Mecanismo De Acción
The mechanism of action of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that the compound binds to and inhibits the enzyme acetylcholinesterase, which is involved in the regulation of nerve signals in the body. This inhibition of acetylcholinesterase has been found to have a variety of biochemical and physiological effects, including the inhibition of the growth of cancer cells and the induction of apoptosis in cancer cells. In addition, it has been found to have an effect on the expression of certain genes and proteins, suggesting that it may be involved in the regulation of gene expression and protein production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine have been studied in detail. It has been found to have a variety of effects, including the inhibition of the enzyme acetylcholinesterase, the inhibition of the growth of cancer cells, and the induction of apoptosis in cancer cells. In addition, it has been found to have an effect on the expression of certain genes and proteins, suggesting that it may be involved in the regulation of gene expression and protein production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a reliable and efficient synthesis method, yielding a high-purity product. In addition, it has been found to have a variety of biochemical and physiological effects, making it a promising research tool for a number of applications. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity and the need for specialized equipment and reagents.
Direcciones Futuras
The potential future directions for the use of 5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in scientific research are numerous. For example, it could be used in the development of new drugs and treatments for various diseases, as well as in the study of the regulation of gene expression and protein production. In addition, it could be used in the study of the biochemical and physiological effects of various compounds and drugs, as well as in the study of the mechanisms of action of various drugs. Finally, it could be used in the study of the regulation of nerve signals in the body, as well as in the development of new diagnostic tools and treatments for neurological disorders.
Propiedades
IUPAC Name |
5-[2-(3-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-15-8-3-2-4-9(7-8)16-6-5-10-13-14-11(12)17-10/h2-4,7H,5-6H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWTVIPFTLZFOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3-Methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Methoxy-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B3162447.png)

![4-[2-Hydroxy-3-(4-methyl-piperidin-1-yl)-propoxy]-benzoic acid](/img/structure/B3162461.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B3162462.png)
![[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine](/img/structure/B3162474.png)
![4-Cyclohexylmethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3162477.png)

